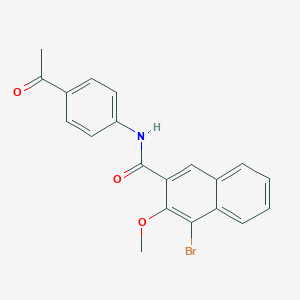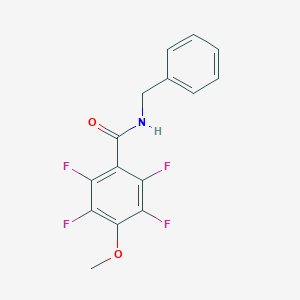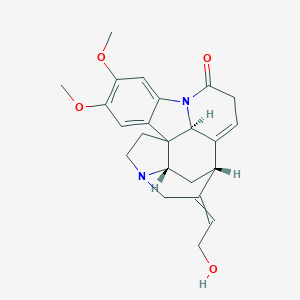
N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide, also known as Nifuratel, is a synthetic compound with antimicrobial properties. It belongs to the nitrofuran family of compounds and has been extensively studied for its potential applications in the treatment of various microbial infections.
Wirkmechanismus
The mechanism of action of N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide is not fully understood, but it is believed to work by interfering with the synthesis of DNA and RNA in microbial cells. N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide is a prodrug that is activated by bacterial nitroreductases, which convert it into a highly reactive intermediate that can damage microbial DNA and RNA. This leads to the inhibition of microbial growth and the eventual death of the microbe.
Biochemical and Physiological Effects
N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide has been shown to have low toxicity and is well-tolerated by animals and humans. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours after oral administration. N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide is metabolized in the liver and excreted primarily in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide has several advantages for use in laboratory experiments. It is a highly potent antimicrobial agent that is effective against a wide range of microorganisms. It has low toxicity and is well-tolerated by animals and humans. However, there are also some limitations to the use of N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide in laboratory experiments. It is a synthetic compound that may not accurately reflect the properties of natural antimicrobial agents. It is also relatively expensive and may not be readily available in some laboratories.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide. Another area of interest is the study of the mechanism of action of N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide and the identification of new targets for antimicrobial therapy. Additionally, the potential use of N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide in combination with other antimicrobial agents is an area of active research. Finally, the development of new synthetic analogs of N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide with improved properties is an area of ongoing research.
Conclusion
N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide, or N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide, is a synthetic compound with potent antimicrobial properties. It has been extensively studied for its potential applications in the treatment of various microbial infections. N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide works by interfering with the synthesis of DNA and RNA in microbial cells, leading to the inhibition of microbial growth and the eventual death of the microbe. N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide has low toxicity and is well-tolerated by animals and humans. There are several future directions for research on N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide, including the development of new formulations and delivery methods, the study of the mechanism of action, and the development of new synthetic analogs with improved properties.
Synthesemethoden
N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide can be synthesized by the reaction of 5-nitro-2-furaldehyde with 3-chloro-2-hydroxypropylamine in the presence of a base. The resulting product is then treated with acetic anhydride to obtain N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide. The synthesis of N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide is a multistep process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide has been extensively studied for its potential applications in the treatment of various microbial infections. It has been shown to be effective against a wide range of bacteria, fungi, and protozoa. N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide has been used to treat infections of the urinary tract, gastrointestinal tract, and reproductive system. It has also been studied for its potential use in the treatment of sexually transmitted diseases such as gonorrhea and chlamydia.
Eigenschaften
CAS-Nummer |
129423-20-7 |
|---|---|
Produktname |
N-(2,3-Epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide |
Molekularformel |
C10H10N2O5 |
Molekulargewicht |
238.2 g/mol |
IUPAC-Name |
(E)-3-(5-nitrofuran-2-yl)-N-(oxiran-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C10H10N2O5/c13-9(11-5-8-6-16-8)3-1-7-2-4-10(17-7)12(14)15/h1-4,8H,5-6H2,(H,11,13)/b3-1+ |
InChI-Schlüssel |
AZZSKKUMFYLZLK-HNQUOIGGSA-N |
Isomerische SMILES |
C1C(O1)CNC(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
C1C(O1)CNC(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
C1C(O1)CNC(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
Synonyme |
N-(2,3-epoxypropyl)-3-(5-nitrofuran-2-yl)-propenamide RB 88724 RB-88724 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)

![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236563.png)
![3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236568.png)




![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B236595.png)